molecular formula C22H20N4O5 B12623632 N,4-Bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)pyrimidin-2-amine CAS No. 915372-90-6

N,4-Bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)pyrimidin-2-amine

Cat. No.: B12623632
CAS No.: 915372-90-6
M. Wt: 420.4 g/mol
InChI Key: SNRKCKCPOOEWNS-UHFFFAOYSA-N
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Description

N,4-Bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)pyrimidin-2-amine is a synthetic chemical compound with a molecular formula of C28H23N5O5 and a molecular weight of 509.52 g/mol. This pyrimidine-based small molecule features a 1,3-benzodioxole moiety and a morpholine ring, structural motifs commonly associated with bioactive compounds . The 1,3-benzodioxole group is a privileged structure in medicinal chemistry, frequently found in compounds investigated for their antifungal properties . The morpholine ring is a common feature in many pharmacologically active compounds and can influence a molecule's solubility and binding characteristics . While the specific biological profile of this compound requires further investigation, its structure suggests potential as an intermediate or core scaffold for developing inhibitors of various biological targets. For instance, patented compounds with similar pyrimidine cores bearing morpholine and benzodioxole substituents have been investigated for their inhibitory activity against kinases such as the Ephrin type-B receptor 4 (EPHB4) . This makes it a candidate for research in areas like oncology and angiogenesis. Furthermore, the presence of the benzodioxole group also makes it a point of interest for research into novel antifungal agents, as this moiety is present in several bioactive molecules targeting fungal infections . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

915372-90-6

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

N,4-bis(1,3-benzodioxol-5-yl)-6-morpholin-4-ylpyrimidin-2-amine

InChI

InChI=1S/C22H20N4O5/c1-3-17-19(30-12-28-17)9-14(1)16-11-21(26-5-7-27-8-6-26)25-22(24-16)23-15-2-4-18-20(10-15)31-13-29-18/h1-4,9-11H,5-8,12-13H2,(H,23,24,25)

InChI Key

SNRKCKCPOOEWNS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Biological Activity

N,4-Bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with two 2H-1,3-benzodioxole groups and a morpholine moiety. The chemical structure can be represented as follows:

C19H20N4O4\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4

This structure is crucial for its interaction with various biological targets.

Research has demonstrated that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has shown inhibitory effects on specific kinases involved in cell signaling pathways. For instance, it has been tested against DYRK1A and GSK3α/β kinases, which are crucial in cellular proliferation and differentiation processes .
  • Antioxidant Activity : Studies indicate that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayIC50 Value (μM)Reference
Kinase InhibitionDYRK1A0.500
Kinase InhibitionGSK3α/β0.700
Antioxidant ActivityN/AN/A
Antimicrobial ActivityE. coli8.000

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In vitro Studies : A study reported the synthesis and characterization of derivatives similar to this compound, demonstrating significant inhibition of cell proliferation in various cancer cell lines such as HCT116 and MDA-MB 231 with IC50 values below 10 μM .
  • In silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to target proteins. Results indicated favorable interactions with active sites of kinases involved in cancer progression .
  • Therapeutic Applications : The compound's potential as a treatment for neurodegenerative disorders has been suggested due to its influence on kinase activity related to neuronal survival and function .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of benzodioxole derivatives, including N,4-Bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)pyrimidin-2-amine, in cancer treatment. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • A specific study demonstrated that related benzodioxole compounds exhibited significant cytotoxicity against cancer cells while showing minimal effects on normal cell lines, indicating a favorable safety profile .
  • Antidiabetic Properties :
    • The compound's derivatives have been investigated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can lead to lower blood glucose levels, making it a candidate for managing diabetes. In vivo studies using streptozotocin-induced diabetic mice showed substantial reductions in blood glucose levels upon treatment with these derivatives .
    • The IC50 values for α-amylase inhibition were reported at 0.68 µM for some derivatives, showcasing their potency as potential antidiabetic agents .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds like this compound may also exert neuroprotective effects. Research indicates that such compounds can inhibit phosphodiesterase enzymes (PDEs), which are implicated in various neurological disorders . This mechanism suggests potential applications in treating conditions like Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that create the desired functional groups while maintaining the integrity of the complex structure. Variations in synthesis methods can lead to different derivatives with unique biological properties.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The pyrimidine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for further functionalization:

  • Suzuki-Miyaura coupling : Arylation at the C2 position using arylboronic acids and Pd catalysts (e.g., PdCl₂(PPh₃)₂) in aqueous IPA with K₂CO₃ base. Reported Pd residues in purified products range from 3–8 ppm .

  • Buchwald-Hartwig amination : Introduces secondary amines at the C4 position under microwave irradiation (150°C, 1 hour) with Pd(OAc)₂ and Xantphos ligands .

Table 2: Cross-Coupling Optimization Data

Reaction TypeCatalyst Loading (mol %)Pd Residue (ppm)Isolated Yield (%)
Suzuki-Miyaura0.5–3.03–870–88
Buchwald-Hartwig1.0–2.510–1565–75

Reaction Mechanisms and Kinetics

  • Nucleophilic substitution : Follows a two-step addition-elimination mechanism, accelerated by electron-withdrawing groups on the pyrimidine ring.

  • Pd-catalyzed couplings : Kinetic studies show rate dependence on ligand choice (e.g., Xantphos > PPh₃) and solvent polarity .

Key Analytical Data

PropertyValueMethod
InChI KeyRKCSEXIHMPENAW-UHFFFAOYSA-NHPLC-MS
Stability in DMSO>6 months at −20°CNMR monitoring

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for tuning pharmacokinetic and target-binding properties. Experimental protocols prioritize low Pd residues (<10 ppm) and high yields (>70%) for scalable synthesis .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of N,4-Bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)pyrimidin-2-amine, highlighting substituent variations and molecular properties:

Compound Name Substituents (Pyrimidin-2-amine Core) Molecular Weight (g/mol) Key Features Evidence ID
This compound (Target) N: 1,3-benzodioxole; C4: 1,3-benzodioxole; C6: morpholine 433.40 (estimated) Dual benzodioxole groups, morpholine substituent N/A
4-(2H-1,3-benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine C4: 1,3-benzodioxole; C6: thiophene 297.33 Thiophene enhances lipophilicity
4-(2H-1,3-benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine C4: 1,3-benzodioxole; C6: 5-methylfuran 297.30 Furan substituent for electronic modulation
4-(2H-1,3-benzodioxol-5-yl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine C4: 1,3-benzodioxole; C6: 2,4-dimethylphenyl 319.36 Bulky aromatic substituent for steric effects
4-(2H-1,3-benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine C4: 1,3-benzodioxole; C6: 4-nitrophenyl 336.30 Nitro group for electron-withdrawing effects
4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine C4: morpholine; C6: 4-(trifluoromethyl)phenyl 324.30 Trifluoromethyl enhances metabolic stability

Functional and Physicochemical Comparisons

Electronic and Steric Effects
  • Benzodioxole vs. Aromatic Substituents: The dual benzodioxole groups in the target compound may promote stronger π-π interactions compared to analogs with single benzodioxole and substituted aryl groups (e.g., thiophene, furan, or nitrophenyl) .
  • Morpholine vs. Trifluoromethylphenyl : The morpholine group in the target compound improves water solubility, whereas the trifluoromethylphenyl group in enhances lipophilicity and resistance to oxidative metabolism.

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